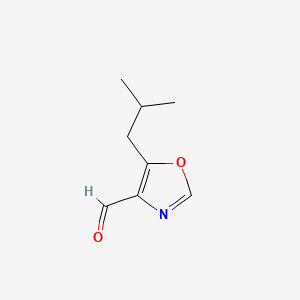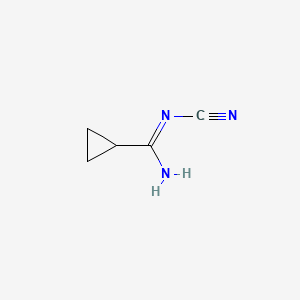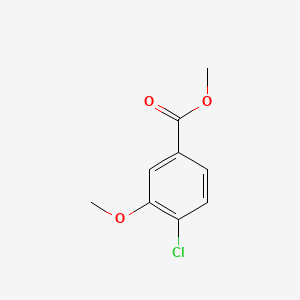
4-クロロ-3-メトキシ安息香酸メチル
概要
説明
Methyl 4-chloro-3-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 4-position and a methoxy group at the 3-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
科学的研究の応用
Methyl 4-chloro-3-methoxybenzoate has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-3-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 4-chloro-3-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl 4-chloro-3-methoxybenzoate often involves the use of more efficient and scalable methods. One such method includes the chlorination of methyl 3-methoxybenzoate using a chlorinating agent like thionyl chloride or phosphorus pentachloride . This process is followed by purification steps to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Methyl 4-chloro-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-methoxybenzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol, methyl 4-chloro-3-methoxybenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-methoxybenzoic acid.
Reduction: Methyl 4-chloro-3-methoxybenzyl alcohol.
作用機序
The mechanism of action of methyl 4-chloro-3-methoxybenzoate depends on its specific applicationFor example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached . The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
類似化合物との比較
Methyl 4-chloro-3-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-chloro-3-nitrobenzoate: This compound has a nitro group instead of a methoxy group, leading to different reactivity and applications.
Methyl 4-chloro-3-methylbenzoate: The presence of a methyl group instead of a methoxy group affects the compound’s physical and chemical properties.
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound has an acetamido group, which introduces additional functional groups and potential interactions.
These comparisons highlight the unique properties and applications of methyl 4-chloro-3-methoxybenzoate, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
methyl 4-chloro-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSUADSADIJLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661247 | |
| Record name | Methyl 4-chloro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116022-18-5 | |
| Record name | Methyl 4-chloro-3-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)
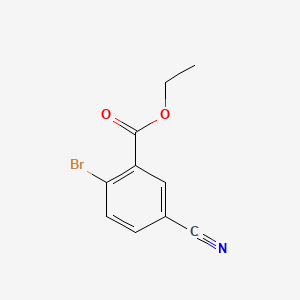
![3-[(2-Methyl-1H-iMidazol-1-yl)Methyl]pyrrolidin-3-ol](/img/new.no-structure.jpg)

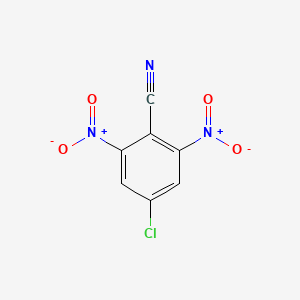

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)
